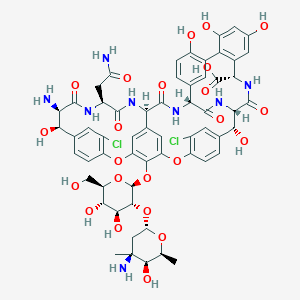

Desleucyl vancomycin

描述

Historical Context of Glycopeptide Antibiotic Modifications

Glycopeptide antibiotics (GPAs), such as vancomycin (B549263) and teicoplanin, have long been crucial in treating severe infections caused by Gram-positive bacteria. nih.govebsco.com Vancomycin, first introduced in the 1950s, remains a key treatment for infections like those caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov However, the emergence of vancomycin-resistant enterococci (VRE) and, subsequently, vancomycin-intermediate and resistant S. aureus (VISA/VRSA) in the late 20th century spurred intensive research into modifying natural glycopeptides. nih.govnih.govkoreamed.org

The primary goal of these modifications has been to develop new generations of antibiotics with enhanced potency, improved pharmacokinetic properties, and, crucially, activity against resistant bacterial strains. nih.govrjeid.com This has led to the development of semi-synthetic derivatives like oritavancin (B1663774), telavancin, and dalbavancin, which have demonstrated improved characteristics and have been approved for clinical use. nih.govrjeid.com The chemical modification of the glycopeptide scaffold, including alterations to the peptide core, sugar moieties, and the addition of hydrophobic groups, has been a key strategy. rjeid.comacs.org These efforts have not only yielded new drug candidates but have also deepened the understanding of the structure-activity relationships within the glycopeptide class. nih.gov

Conceptual Framework of Desleucyl Vancomycin as a Glycopeptide Derivative

Vancomycin's antibacterial action relies on its ability to bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. acs.orgnih.gov The N-methyl-leucine residue, the first amino acid in vancomycin's heptapeptide (B1575542) core, is crucial for creating the binding pocket for D-Ala-D-Ala. acs.orgnih.gov

Desleucyl vancomycin is a derivative created by the removal of this N-terminal N-methyl-leucine residue, a process often achieved through Edman degradation. acs.orgsmu.edu This modification results in a hexapeptide with a disrupted binding pocket for the D-Ala-D-Ala target. acs.orgresearchgate.net Consequently, Desleucyl vancomycin itself is devoid of antimicrobial activity because its ability to bind to the primary target is significantly diminished. acs.orgnih.govsmu.edu

Despite its inactivity, Desleucyl vancomycin serves as a critical research tool and a foundational scaffold for creating further derivatives. The conceptual framework is to use the core structure of Desleucyl vancomycin and introduce other modifications that can confer antibacterial activity through alternative mechanisms, independent of D-Ala-D-Ala binding. oup.comnih.gov This approach has led to the development of compounds like chlorobiphenyl-desleucyl-vancomycin (B1257882), which exhibits potent antibacterial activity. oup.comnih.gov These second-generation derivatives often work by inhibiting the transglycosylation step in peptidoglycan synthesis, a different mechanism than that of the parent vancomycin molecule. oup.comnih.govoup.com The study of Desleucyl vancomycin and its derivatives provides valuable insights into the potential for designing glycopeptide antibiotics that can overcome resistance by acting on different cellular targets or through different mechanisms. oup.comacs.org

Research Findings on Desleucyl Vancomycin and Related Derivatives

The table below summarizes key research findings concerning Desleucyl vancomycin and its modified counterparts.

| Compound | Key Findings | Reference(s) |

| Desleucyl vancomycin | Lacks antimicrobial activity due to the removal of the N-methyl-leucine residue, which disrupts the D-Ala-D-Ala binding pocket. acs.orgnih.govsmu.edu Binding affinity to the tripeptide L-Lys-D-Ala-D-Ala is several orders of magnitude less than the parent compound. researchgate.net | acs.org, nih.gov, researchgate.net, smu.edu |

| Chlorobiphenyl-desleucyl-vancomycin | Retains potent antibacterial activity against both vancomycin-sensitive and resistant bacteria. oup.comnih.gov Inhibits the transglycosylation stage of peptidoglycan synthesis, a mechanism independent of D-Ala-D-Ala binding. oup.comnih.govoup.com Causes accumulation of Lipid II, a key intermediate in cell wall synthesis. nih.gov | oup.com, nih.gov, oup.com |

| Desleucyl-oritavancin | An Edman degradation product of oritavancin that, unlike Desleucyl vancomycin, retains potent antimicrobial activity against both vancomycin-susceptible and -resistant pathogens. asm.org Its activity is mediated by a secondary binding site that allows it to bind to cross-linked peptidoglycan in the cell wall. asm.org | asm.org |

| (Adamantyl-1)methylamides of des-(N-Me-d-Leu)-eremomycin aglycon | These derivatives of an eremomycin (B1671613) aglycon lacking the N-methyl-d-leucine residue are reported to be promising and selective antiretroviral agents. acs.org | acs.org |

属性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-19-amino-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H62Cl2N8O23/c1-19-51(79)59(2,64)17-38(87-19)91-50-48(78)47(77)36(18-70)90-58(50)92-49-34-12-23-13-35(49)89-33-8-5-22(11-28(33)61)46(76)44-56(84)68-43(57(85)86)26-14-24(71)15-31(73)39(26)25-9-20(3-6-30(25)72)41(54(82)69-44)67-55(83)42(23)66-52(80)29(16-37(62)74)65-53(81)40(63)45(75)21-4-7-32(88-34)27(60)10-21/h3-15,19,29,36,38,40-48,50-51,58,70-73,75-79H,16-18,63-64H2,1-2H3,(H2,62,74)(H,65,81)(H,66,80)(H,67,83)(H,68,84)(H,69,82)(H,85,86)/t19-,29-,36+,38-,40+,41+,42+,43-,44-,45+,46+,47+,48-,50+,51+,58-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCUQZZTTLVMFJ-LCEIAXBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)N)CC(=O)N)O)C(=O)O)O)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H62Cl2N8O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115236-65-2 | |

| Record name | Vancomycin hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115236652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Structural Derivatization of Desleucyl Vancomycin and Analogues

Chemical Synthesis of Desleucyl Vancomycin (B549263) Core Structures

The synthesis of the desleucyl vancomycin core is a critical first step in creating a diverse array of vancomycin analogs. This process involves the removal of the N-terminal N-methyl-leucine residue from the parent vancomycin molecule.

Edman Degradation as a Semisynthetic Approach

A primary method for obtaining desleucyl vancomycin is through Edman degradation. This well-established technique selectively cleaves the N-terminal amino acid from a peptide or protein. acs.orgnih.gov In the context of vancomycin, this process removes the N-methyl-leucine residue, yielding the desleucyl-vancomycin core structure. acs.orgnih.gov The removal of this specific amino acid results in a "damaged" binding pocket for its target, the D-Ala-D-Ala terminus of peptidoglycan precursors, rendering desleucyl-vancomycin itself devoid of significant antimicrobial activity. acs.orgasm.org This loss of activity is attributed to the weakened binding to the dipeptide target. acs.orgnih.gov

Molecular dynamics simulations have provided insight into this phenomenon, revealing that the absence of N-methyl-leucine leads to an extended conformation of the binding cleft and a significant reduction in the number of hydrogen bonds formed with the peptidoglycan stem. acs.org While vancomycin forms approximately five hydrogen bonds with the D-Ala-D-Ala moiety, desleucyl-vancomycin forms only one, with a much lower occupancy. acs.org

Alternative Synthetic Strategies for Desleucyl Glycopeptide Aglycons

While Edman degradation provides a semisynthetic route, total synthesis offers a more versatile approach to creating the desleucyl glycopeptide aglycon and its analogs. Total synthesis allows for deep-seated structural modifications that are not accessible through semisynthesis. nih.gov Pioneering work in the total synthesis of vancomycin and its aglycon has been accomplished by several research groups, laying the groundwork for the creation of novel analogs. nih.govnih.gov These complex synthetic routes involve the sequential construction of the macrocyclic ring systems and the stereoselective introduction of the constituent amino acids. researchgate.net

Rational Design and Synthesis of Modified Desleucyl Vancomycin Analogues

With the desleucyl vancomycin core in hand, chemists can embark on the rational design and synthesis of modified analogs with improved properties. These modifications are strategically introduced to overcome resistance mechanisms and enhance antibacterial potency.

Strategic Incorporation of Chlorobiphenyl Moieties

A significant strategy in the development of potent vancomycin analogs has been the incorporation of a 4-chlorobiphenyl (B17849) (CBP) moiety. oup.comfrontiersin.org This hydrophobic group is typically attached to the disaccharide portion of the glycopeptide. frontiersin.org Interestingly, the resulting analog, chlorobiphenyl-desleucyl-vancomycin (B1257882), exhibits a novel mechanism of action. oup.comoup.com

Unlike vancomycin, which primarily acts by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, chlorobiphenyl-desleucyl-vancomycin can inhibit the transglycosylation step of cell wall synthesis directly, even in the absence of dipeptide binding. oup.comoup.com This is particularly important for activity against vancomycin-resistant enterococci (VRE), which have altered peptidoglycan precursors (D-Ala-D-lactate) that significantly reduce vancomycin's binding affinity. oup.com The chlorobiphenyl moiety is thought to facilitate interactions with the bacterial membrane and/or the transglycosylase enzyme itself. oup.comfrontiersin.org

Investigations into N-Terminal Substitutions and Their Structural Consequences

The N-terminus of desleucyl vancomycin, where the N-methyl-leucine was originally located, provides a key site for modification. Researchers have explored the introduction of various substituents at this position to probe structure-activity relationships and potentially restore or enhance biological activity. nih.govnih.gov

Peripheral Modifications for Altered Biological Activity

Beyond the N-terminus, other peripheral sites on the desleucyl vancomycin scaffold can be modified to alter its biological activity. pnas.org These modifications can introduce new mechanisms of action, leading to synergistic effects. pnas.org

One such approach involves the modification of the C-terminus of the peptide backbone. frontiersin.orgpnas.org For example, the introduction of a quaternary ammonium (B1175870) salt at the C-terminus can impart a second mechanism of action: the disruption of bacterial cell membrane integrity. pnas.org This leads to increased cell permeability and depolarization, complementing the inhibition of cell wall synthesis. pnas.org

Molecular Mechanisms of Action and Target Interactions of Desleucyl Vancomycin and Its Analogues

Molecular Basis of Impaired D-Ala-D-Ala Binding in Desleucyl Vancomycin (B549263)

The primary mechanism of vancomycin involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis. nih.gov The removal of the N-methyl-leucine residue to form desleucyl vancomycin critically damages the D-Ala-D-Ala binding pocket, leading to a drastic reduction in binding affinity and a loss of antimicrobial activity. acs.orgresearchgate.net This loss of function has been dissected through various molecular and computational approaches.

Computational Analysis of Binding Affinity with Peptidoglycan Precursors

Molecular dynamics (MD) simulations have been instrumental in quantifying the reduced binding affinity of desleucyl vancomycin for peptidoglycan (PG) precursors. acs.org These computational studies model the interactions between the antibiotic and a PG-stem unit, such as L-Ala-D-iso-Gln-L-Lys-D-Ala-D-Ala. nih.gov

Simulations reveal that the binding of desleucyl vancomycin to the PG precursor is significantly weaker than that of the parent vancomycin molecule. The desleucyl-vancomycin/PG complex showed a reduced binding energy of approximately 27 kcal/mol compared to the vancomycin/PG complex. acs.org Analysis of the conformational space sampled during simulations indicates that the distribution for the vancomycin/PG complex is much narrower than that for the desleucyl-vancomycin/PG complex, signifying a more stable and specific interaction for vancomycin. acs.orgnih.gov The average root-mean-square deviation (rmsd) value for the desleucyl-vancomycin/PG complex is higher (6.29 Å) compared to the vancomycin/PG complex (5.48 Å), suggesting lower stability. acs.org

Table 1: Comparative Binding Characteristics of Vancomycin and Desleucyl Vancomycin with Peptidoglycan Precursor

| Complex | Average RMSD (Å) | Relative Binding Energy (kcal/mol) | Conformational Space Distribution |

|---|---|---|---|

| Vancomycin/PG | 5.48 acs.org | Reference | Narrow acs.org |

| Desleucyl-vancomycin/PG | 6.29 acs.org | ~ +27 acs.org | Broad acs.org |

Impact of N-Methyl-Leucine Excision on Hydrogen Bonding Networks

The high-affinity binding of vancomycin to the D-Ala-D-Ala moiety is stabilized by a network of five crucial hydrogen bonds. nih.gov The excision of the N-methyl-leucine residue in desleucyl vancomycin disrupts the structural integrity of the binding pocket, leading to a significant reduction in these vital hydrogen bonding interactions. acs.org

Computational analyses have shown a stark contrast in the hydrogen bond networks between the two complexes. The vancomycin/PG complex maintains a robust network with up to five hydrogen bonds showing high occupancy (up to 27.97%). acs.orgnih.gov In sharp contrast, the desleucyl-vancomycin/PG complex features the least number of hydrogen bonds, with only one identified H-bond that exhibits a relatively low partial occupancy of up to 14.74%. acs.orgnih.gov This dramatic loss of stabilizing hydrogen bonds is a primary contributor to the 100-fold reduction in dipeptide binding affinity observed experimentally. researchgate.net

Table 2: Hydrogen Bond Analysis of Vancomycin and Desleucyl Vancomycin Complexes

| Complex | Number of Key H-Bonds with PG Terminus | Maximum Occupancy (%) |

|---|---|---|

| Vancomycin/PG | 5 acs.orgnih.gov | 27.97 acs.orgnih.gov |

| Desleucyl-vancomycin/PG | 1 acs.orgnih.gov | 14.74 acs.orgnih.gov |

Conformational Changes and Binding Pocket Dynamics Post-Desleucylation

The removal of the N-terminal residue induces significant conformational changes in the glycopeptide's structure, altering the dynamics of the binding pocket. Superimposed models of the bound structures show that the binding cleft of desleucyl vancomycin adopts a more extended conformation compared to the compact, well-defined pocket of vancomycin. acs.org

This structural alteration is reflected in the increased distance between key atoms of the antibiotic and the D-Ala-D-Ala ligand. For instance, key atomic distance distributions between the glycopeptide and the PG moiety are centered around (6.5, 6 Å) for the vancomycin complex, but shift to around (9, 11 Å) for the desleucyl-vancomycin complex. nih.gov This indicates a much looser binding mode for the desleucyl derivative. acs.orgnih.gov The damaged binding pocket and the resulting extended conformation explain why desleucyl vancomycin fails to effectively sequester PG precursors and is consequently devoid of antibacterial activity. acs.orgresearchgate.net

Mechanistic Elucidation of Active Desleucyl Vancomycin Derivatives

While desleucyl vancomycin itself is inactive, certain peripherally modified derivatives of it exhibit potent antibacterial activity. oup.comasm.org These analogues function through mechanisms that are distinct from the canonical D-Ala-D-Ala binding of vancomycin, providing alternative strategies to combat resistant bacteria.

Inhibition of Transglycosylation by Chlorobiphenyl-Desleucyl Vancomycin

One of the most studied active derivatives is chlorobiphenyl-desleucyl-vancomycin (B1257882). This molecule, despite lacking the N-methyl-leucine residue and thus having a compromised D-Ala-D-Ala binding pocket, retains significant antibacterial activity, including against vancomycin-resistant enterococci (VRE). oup.comoup.com

Research has demonstrated that chlorobiphenyl-desleucyl-vancomycin operates through a novel mechanism: the direct inhibition of the transglycosylation step of peptidoglycan synthesis, independent of dipeptide binding. oup.comnih.gov In vitro assays using peptidoglycan synthesis substrates with (UDP-MurNAc-pentapeptide) and without (UDP-MurNAc-tetrapeptide) the terminal D-Ala showed that, unlike vancomycin, the inhibitory activity of chlorobiphenyl-desleucyl-vancomycin was not diminished when the D-Ala-D-Ala binding site was absent from the substrate. oup.comoup.com Furthermore, treatment of bacteria with this compound led to the accumulation of the lipid II intermediate (N-acetylglucosamine-MurNAc-pentapeptide-pyrophosphoryl-undecaprenol), which is a hallmark of transglycosylation inhibition. oup.comnih.gov This suggests that the chlorobiphenyl moiety confers a new function upon the molecule, allowing it to target the transglycosylase enzymes directly. oup.comoup.com

Table 3: In Vitro Inhibition of Peptidoglycan Synthesis

| Compound | Substrate | IC₅₀ (µg/ml) |

|---|---|---|

| Vancomycin | UDP-MurNAc-pentapeptide | 0.8 oup.com |

| Vancomycin | UDP-MurNAc-tetrapeptide | >1000 oup.com |

| Chlorobiphenyl-desleucyl-vancomycin | UDP-MurNAc-pentapeptide | 1.0 oup.com |

| Chlorobiphenyl-desleucyl-vancomycin | UDP-MurNAc-tetrapeptide | 1.0 oup.com |

| Desleucyl-vancomycin | UDP-MurNAc-pentapeptide/tetrapeptide | >1000 oup.com |

Identification and Characterization of Secondary Binding Sites in Desleucyl-Oritavancin

Oritavancin (B1663774) is a lipoglycopeptide derivative of vancomycin that contains a hydrophobic side chain. asm.org Its Edman degradation product, desleucyl-oritavancin, remarkably retains potent antimicrobial activity, unlike desleucyl-vancomycin. asm.orgresearchgate.net This sustained activity is attributed to the presence of a functional secondary binding site. dntb.gov.uanih.gov

This secondary site is formed by a cleft between the drug's hydrophobic side chain and its aglycon structure. asm.orgnih.gov Using techniques like solid-state NMR on derivatives and molecular dynamics simulations, this secondary site has been shown to target the pentaglycine (B1581309) bridge structure of the cross-linked peptidoglycan in the bacterial cell wall. asm.orgnih.govacs.org This interaction allows desleucyl-oritavancin to inhibit a later stage of cell wall synthesis, specifically the transpeptidation step, which is responsible for cross-linking the glycan strands. researchgate.netnih.gov By binding to the cross-linked bridge, desleucyl-oritavancin effectively compensates for its inability to bind D-Ala-D-Ala, demonstrating a dual mode of action for the parent compound and a novel mechanism for the desleucyl derivative. asm.orgnih.gov

Mechanisms Involving Dimerization and Membrane Interaction in Desleucyl Glycopeptides

The removal of the N-terminal N-methyl-leucine from vancomycin to form desleucyl-vancomycin results in a compound that is essentially devoid of antimicrobial activity. acs.orgacs.org This is primarily because the N-methyl-leucine residue is crucial for binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. acs.orgresearchgate.net However, certain semisynthetic derivatives of desleucyl-vancomycin, particularly lipoglycopeptides, regain and can even exhibit enhanced potency, including activity against vancomycin-resistant enterococci (VRE). oup.comoup.com The mechanisms conferring this restored activity are complex and involve factors beyond simple ligand binding, including dimerization and membrane interactions.

One hypothesis for the potent activity of these analogues suggests that a combination of membrane anchoring and drug dimerization enhances their ability to interact with the altered D-Ala-D-lactate (D-Ala-D-Lac) termini found in resistant bacteria. oup.comoup.comnih.gov For some glycopeptide analogues, the addition of a hydrophobic side chain is thought to mediate the formation of drug dimers at the bacterial cytoplasmic membrane. nih.gov This dimerization could compensate for the inherently weak binding of a single monomer to the D-Ala-D-Lac target through positive cooperativity, while anchoring to the membrane would increase the local drug concentration near its site of action, Lipid II. researchgate.netnih.gov

Studies on oritavancin, a lipoglycopeptide analogue, initially proposed that its hydrophobic side chain facilitates dimerization and membrane anchoring to overcome resistance. nih.gov However, subsequent in situ characterizations using solid-state NMR on intact Staphylococcus aureus cells have shown that lipoglycopeptides like oritavancin may not bind to the cell wall as dimers or partition into the bacterial membrane. asm.org An alternative view suggests that for certain analogues, such as desleucyl-oritavancin, the hydrophobic side chain forms a secondary binding site, allowing it to target the cross-linked bridge structure of peptidoglycan directly. nih.govasm.org

Differential Effects on Bacterial Peptidoglycan Synthesis Pathways

Desleucyl glycopeptides exhibit varied and distinct effects on the bacterial peptidoglycan synthesis pathway, often differing from the primary mechanism of vancomycin. While vancomycin's main action is to bind to the D-Ala-D-Ala terminus of Lipid II, thereby sterically hindering both the transglycosylation and transpeptidation steps, its desleucyl analogues can operate through alternative mechanisms. oup.comresearchgate.netasm.org

Desleucyl-vancomycin itself is inactive and fails to inhibit peptidoglycan synthesis. oup.comoup.com In contrast, its modified analogue, chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V), is a potent inhibitor of this process. oup.comnih.gov Research has shown that CBP-desleucyl-V specifically inhibits the transglycosylation stage of peptidoglycan synthesis. oup.comoup.com This is evidenced by the accumulation of the peptidoglycan precursor N-acetylglucosamine-β-1,4-MurNAc-pentapeptide-pyrophosphoryl-undecaprenol, commonly known as Lipid II. oup.comoup.comnih.gov

Crucially, the inhibitory action of CBP-desleucyl-V appears to be independent of binding to the dipeptide terminus of the peptidoglycan precursor. oup.com In vitro peptidoglycan synthesis assays demonstrated that while vancomycin's inhibitory ability was dependent on the presence of the full pentapeptide substrate (UDP-MurNAc-pp), CBP-desleucyl-V inhibited synthesis to a similar degree regardless of whether the substrate was the pentapeptide or a tetrapeptide (UDP-MurNAc-tp) lacking the terminal D-alanine. oup.comoup.com This suggests that CBP-desleucyl-V operates through a different mechanism, likely by interacting directly with the transglycosylase enzymes. oup.comresearchgate.net

Interestingly, other desleucyl analogues may target different steps. Solid-state NMR studies on whole S. aureus cells found that desleucyl-oritavancin, which has a damaged D-Ala-D-Ala binding site, acts as a potent inhibitor of the transpeptidase activity. nih.gov This suggests that the desleucyl-drug binds to the partially cross-linked peptidoglycan, thereby blocking the transpeptidation step, a mechanism distinct from the transglycosylase inhibition observed with CBP-desleucyl-V. nih.gov

Inhibition of In Vitro Peptidoglycan Synthesis by Vancomycin and its Analogues

The following table summarizes the inhibitory concentration (IC₅₀) required for vancomycin and its derivatives to inhibit peptidoglycan synthesis using either UDP-MurNAc-pentapeptide (UDP-MurNAc-pp) or UDP-MurNAc-tetrapeptide (UDP-MurNAc-tp) as a substrate. The data highlights the differential dependence on the D-Ala-D-Ala target.

| Compound | Substrate | IC₅₀ (µg/mL) |

| Vancomycin | UDP-MurNAc-pp | 1 |

| UDP-MurNAc-tp | >100 | |

| Desleucyl-vancomycin | UDP-MurNAc-pp | >100 |

| UDP-MurNAc-tp | >100 | |

| Chlorobiphenyl-vancomycin (CBP-V) | UDP-MurNAc-pp | 0.03 |

| UDP-MurNAc-tp | 10 | |

| Chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V) | UDP-MurNAc-pp | 0.1 |

| UDP-MurNAc-tp | 0.3 | |

| Data sourced from Goldman et al. (2000). oup.comoup.com |

Molecular Basis of Bacterial Resistance and Desleucyl Vancomycin As a Research Probe

Desleucyl Vancomycin (B549263) as a Tool for Investigating Vancomycin Resistance Mechanisms

The induction of vancomycin resistance is a tightly regulated process controlled by the VanRS two-component system, consisting of the VanS sensor kinase and the VanR response regulator. nih.govdrexel.edu VanS, a membrane-bound histidine kinase, detects the presence of vancomycin and, in response, phosphorylates VanR. researchgate.netdrexel.edu Phosphorylated VanR then activates the transcription of the van resistance genes. nih.govdrexel.edu In the absence of vancomycin, VanS acts as a phosphatase, keeping VanR in an inactive state. nih.govresearchgate.net

Analysis of VanS Sensor Kinase Activation and Gene Expression Induction

A central question in vancomycin resistance has been the precise nature of the ligand that activates VanS. Two primary models have been proposed: direct activation by the antibiotic itself, or indirect activation by a cell wall metabolite that accumulates due to the antibiotic's action. nih.gov Studies utilizing desleucyl vancomycin have been instrumental in clarifying this mechanism.

Research on Streptomyces coelicolor, which possesses a VanB-type resistance system, has shown that desleucyl vancomycin fails to induce the expression of van genes. nih.govresearchgate.net In these experiments, while vancomycin readily induced the transcription of the vanH gene, desleucyl vancomycin did not, even though the integrity of the RNA in the samples was confirmed. nih.gov This suggests that the mere presence of the glycopeptide structure is insufficient for activation and that binding to the D-Ala-D-Ala termini of peptidoglycan precursors is a prerequisite for triggering the resistance cascade. nih.govnih.gov

Further evidence supports a model where VanS is activated by a complex of vancomycin bound to the D-Ala-D-Ala termini of cell wall precursors. nih.govnih.gov Experiments with strains of S. coelicolor engineered to produce varying amounts of D-Ala-D-Ala-containing precursors demonstrated that the response to vancomycin was directly correlated with the abundance of these precursors. nih.govnih.gov Strains with fewer D-Ala-D-Ala termini exhibited a diminished response to vancomycin. nih.govnih.gov

| Compound | Ability to Bind D-Ala-D-Ala | Induction of van Gene Expression in S. coelicolor |

| Vancomycin | Yes | Yes |

| Desleucyl vancomycin | No | No |

| Teicoplanin | Yes | Yes |

This table summarizes the differential effects of vancomycin, desleucyl vancomycin, and teicoplanin on the induction of vancomycin resistance genes in Streptomyces coelicolor, highlighting the necessity of D-Ala-D-Ala binding for activation.

Probing Ligand Recognition in Vancomycin Resistance Systems

The inability of desleucyl vancomycin to induce resistance provides strong evidence that the VanS sensor recognizes the antibiotic in its bound state with the peptidoglycan precursor. nih.gov This has led to a refined model of ligand recognition where the VanS sensor does not simply detect the free antibiotic in the environment but rather senses the consequence of its action—the formation of the vancomycin-D-Ala-D-Ala complex. nih.gov

Molecular dynamics simulations have further elucidated the interactions at the molecular level. These studies show that vancomycin forms a stable complex with the peptidoglycan stem, characterized by a significant number of hydrogen bonds. acs.org In contrast, the desleucyl-vancomycin/peptidoglycan complex is much less stable, with fewer hydrogen bonds and a more extended, less favorable conformation. acs.org The binding cleft of desleucyl vancomycin exhibits an extended conformation, which is less conducive to tight binding. acs.org

Insights into the Structural Evolution of Vancomycin Resistance Enzymes

The enzymes encoded by the van operons, such as VanX and VanY, are crucial for establishing resistance. nih.gov VanX is a D,D-dipeptidase that hydrolyzes D-Ala-D-Ala, while VanY is a carboxypeptidase that removes the terminal D-Ala from pentapeptide precursors. nih.gov The evolution of these enzymes highlights the remarkable adaptability of bacteria in response to antibiotic pressure. nih.gov Structural studies of these enzymes provide a molecular framework for understanding their substrate specificity and for designing inhibitors. nih.govresearchgate.net

The D,D-peptidase fold has demonstrated a significant capacity to evolve and expand its role in vancomycin resistance through specific structural modifications in its active site. nih.gov This adaptability allows these enzymes to accommodate a wide range of peptidoglycan substrates, underscoring the challenge in overcoming resistance. nih.gov

Development of Resistance-Overcoming Strategies through Desleucyl Vancomycin Analogues

The insights gained from studying desleucyl vancomycin have informed the development of new vancomycin analogues designed to overcome resistance. latrobe.edu.aufrontiersin.org One strategy involves creating covalent dimers of vancomycin. capes.gov.br Interestingly, covalent dimers of desleucyl vancomycin, despite their dramatically reduced affinity for model peptides, retained significant activity against VRE. capes.gov.br This suggests that the high anti-VRE activity of these dimers arises from mechanisms other than binding to Lys-D-Ala-D-Lac. capes.gov.br

Advanced Computational and Biophysical Characterization of Desleucyl Vancomycin Systems

Computational Approaches in Desleucyl Vancomycin (B549263) Research

Computational methods have become indispensable in elucidating the intricate details of molecular interactions. In the context of desleucyl vancomycin, these approaches provide a window into the dynamics and thermodynamics of its binding to peptidoglycan precursors.

Molecular Dynamics Simulations of Desleucyl Vancomycin-Peptidoglycan Complexes

Molecular dynamics (MD) simulations offer a powerful means to study the dynamic behavior of biological macromolecules. By simulating the motion of atoms over time, researchers can gain insights into the conformational changes and intermolecular interactions that govern the binding of desleucyl vancomycin to its target.

Simulations have been employed to compare the binding of vancomycin and desleucyl-vancomycin to a peptidoglycan (PG) unit. nih.govacs.org These studies have revealed that the removal of the N-methylleucine residue to create desleucyl-vancomycin significantly weakens the binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor. acs.org The desleucyl-vancomycin/PG complex exhibits a higher root-mean-square deviation (rmsd) compared to the vancomycin/PG complex, indicating greater flexibility and lower stability. nih.gov Specifically, the average rmsd for the vancomycin/PG complex is 5.48 Å, while for the desleucyl-vancomycin/PG complex, it is 6.29 Å. nih.gov

Hydrogen bond analysis from MD simulations further illuminates the differences in binding. The vancomycin/PG complex is stabilized by five hydrogen bonds with high occupancy, whereas the desleucyl-vancomycin/PG complex forms only one hydrogen bond with low partial occupancy. nih.govacs.orgacs.org This significant reduction in hydrogen bonding contributes to the diminished binding affinity of desleucyl vancomycin. nih.govacs.org The binding cleft of desleucyl-vancomycin also adopts a more extended conformation compared to vancomycin when bound to the peptidoglycan. nih.gov

Interestingly, MD simulations have also been used to investigate desleucyl derivatives of other glycopeptides, such as oritavancin (B1663774). While desleucyl-vancomycin is devoid of antimicrobial activity, desleucyl-oritavancin retains potency due to a secondary binding site. asm.orgresearchgate.netnih.govnih.gov Simulations of desleucyl-oritavancin show interactions with the pentaglycyl bridge of the peptidoglycan, which compensates for the compromised D-Ala-D-Ala binding. researchgate.netnih.govnih.gov

| Complex | Average RMSD (Å) | Number of H-Bonds |

| Vancomycin/PG | 5.48 | 5 |

| Desleucyl-vancomycin/PG | 6.29 | 1 |

| VancomycinNtoC/PG | 5.22 | - |

| VancomycinSar/PG | 5.27 | - |

Binding Free Energy Calculations and Thermodynamic Analyses

To quantify the strength of the interaction between desleucyl vancomycin and peptidoglycan, researchers utilize binding free energy calculations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach for these calculations. nih.govacs.orgacs.org

Calculations have shown a significant difference in the binding free energies of vancomycin/PG and desleucyl-vancomycin/PG complexes. The estimated binding free energy for the vancomycin/PG complex is approximately -37.84 kcal/mol, whereas for the desleucyl-vancomycin/PG complex, it is about -11.17 kcal/mol. nih.govacs.org This substantial difference of approximately -27 kcal/mol highlights the critical role of the N-methylleucine residue in the tight binding of vancomycin. nih.govacs.org

Thermodynamic analyses also include the calculation of configurational entropy. These calculations have revealed that vancomycin has a higher configurational entropy compared to desleucyl-vancomycin. nih.govacs.org This suggests that upon binding to the peptidoglycan, vancomycin undergoes a more significant conformational restriction, which is consistent with its tighter binding. nih.govacs.org

| Complex | Binding Free Energy (kcal/mol) | Configurational Entropy (cal/mol·K) |

| Vancomycin/PG | -37.84 ± 2.16 | 836.6 |

| Desleucyl-vancomycin/PG | -11.17 ± 16.07 | 706.4 |

Computational Design and Virtual Screening of Desleucyl Vancomycin Analogues

The insights gained from computational studies of desleucyl vancomycin can be leveraged for the rational design of new antibiotic analogues. By understanding the structural and energetic basis of its reduced activity, researchers can computationally screen for modifications that might restore or even enhance binding to bacterial cell wall precursors. acs.org

Virtual screening methods allow for the rapid evaluation of large libraries of chemical compounds to identify potential drug candidates. nih.gov While specific examples of large-scale virtual screening focused solely on desleucyl vancomycin are not prominent in the searched literature, the principles of computational design are evident in studies of related glycopeptides. For instance, the development of vancomycin analogues with modifications to overcome resistance involves computational approaches to predict binding affinities to both D-Ala-D-Ala and the resistant D-Ala-D-Lac targets. pnas.orgnih.govresearchgate.net

The knowledge that the removal of the N-terminal leucine (B10760876) damages the binding pocket has spurred efforts to create derivatives with alternative mechanisms of action. asm.org For example, the addition of a chlorobiphenyl group to desleucyl-vancomycin has been shown to inhibit the transglycosylation step of peptidoglycan synthesis, a different target than the D-Ala-D-Ala terminus. oup.comoup.com This demonstrates how understanding the limitations of a compound like desleucyl vancomycin can inspire the design of novel antibiotics with different modes of action. oup.comoup.com

Biophysical Techniques for Probing Desleucyl Glycopeptide Interactions

Complementing computational methods, biophysical techniques provide experimental data on the structure and interactions of desleucyl glycopeptides. Solid-state Nuclear Magnetic Resonance (SSNMR) is a particularly powerful tool for studying these systems in a native-like environment. howard.edu

SSNMR has been used to examine the interactions of various glycopeptide derivatives, including those with modifications analogous to the desleucyl form, with the cell walls of Staphylococcus aureus. acs.org By using isotopically labeled cell walls and 19F-labeled glycopeptides, techniques like Rotational-Echo Double Resonance (REDOR) can provide precise distance measurements between the antibiotic and its target. acs.org These experimental constraints are invaluable for validating and refining the models generated by computational simulations.

While direct biophysical studies specifically on desleucyl vancomycin are less common in the provided search results, the methodologies applied to other glycopeptides are directly applicable. For instance, studies on desleucyl-oritavancin have utilized liquid chromatography-mass spectrometry (LC-MS) to analyze changes in the peptidoglycan composition of S. aureus in its presence, revealing its inhibitory effect on transpeptidation. asm.org This highlights how biophysical techniques can elucidate the functional consequences of the structural differences observed in computational studies.

Future Research Directions in Desleucyl Vancomycin Science

Novel Synthetic Methodologies for Enhanced Desleucyl Vancomycin (B549263) Analogues

The generation of effective desleucyl vancomycin analogues hinges on sophisticated and efficient synthetic strategies. Future research is increasingly focused on overcoming the complexities of the glycopeptide structure to produce diverse analogues for biological screening.

Semisynthetic approaches, which modify the natural vancomycin scaffold, remain a vital and more direct route to new derivatives. nih.gov These methods involve targeted chemical changes to the core structure, such as the addition of lipophilic groups or cationic moieties, to alter the compound's properties. nih.govjst.go.jp For desleucyl vancomycin, this could involve derivatization at the newly exposed N-terminal amine or other positions on the glycopeptide. jst.go.jp Future work will likely focus on streamlining these synthetic routes, including the use of chemoenzymatic strategies, to more rapidly generate libraries of desleucyl vancomycin derivatives with diverse functionalities. pnas.org

Table 1: Comparison of Synthetic Methodologies for Glycopeptide Analogues

| Methodology | Description | Advantages | Future Research Focus |

|---|---|---|---|

| Total Synthesis | Complete chemical synthesis of the glycopeptide molecule from basic constituent amino acids. acs.org | Allows for fundamental structural modifications to the core scaffold, including the peptide backbone and binding pocket. acs.orgresearchgate.net | Improving scalability, reducing step count, and enhancing stereochemical control to efficiently produce novel analogues. acs.org |

| Semisynthesis | Chemical modification of the naturally occurring vancomycin molecule. nih.gov | More direct and often higher-yielding route to analogues; leverages the complex, pre-formed natural product scaffold. nih.gov | Developing novel and selective derivatization reactions to attach new functional groups that confer alternative mechanisms of action. nih.govresearchgate.net |

| Biosynthetic Engineering | Manipulation of the biosynthetic gene cluster in the producing organism (e.g., Amycolatopsis orientalis) to generate novel glycopeptides. jst.go.jp | Can produce complex structural variations that are difficult to achieve through chemical synthesis. jst.go.jp | Applying gene editing tools to the biosynthesis of desleucyl precursors or introducing post-synthesis modification enzymes. |

Exploration of Unconventional Molecular Targets for Desleucyl Glycopeptide Derivatives

Historically, the antimicrobial activity of vancomycin is attributed to its binding to the D-Ala-D-Ala terminus of lipid II, which inhibits peptidoglycan synthesis. acs.orgresearchgate.net Desleucyl vancomycin, lacking the crucial N-methyl-leucine, is generally inactive because it cannot effectively bind this target. acs.orgresearchgate.net However, research has shown that certain modifications can empower desleucyl derivatives to act on entirely different cellular targets, a promising avenue for future exploration.

One of the most significant findings is that specific analogues, such as chlorobiphenyl-desleucyl-vancomycin (B1257882) (CBP-desleucyl-V), can directly inhibit the transglycosylase enzymes responsible for polymerizing peptidoglycan precursors. oup.com This inhibition occurs independently of D-Ala-D-Ala binding, representing a completely new mechanism of action for this class of compounds. oup.com

Another emerging strategy involves designing analogues that interact with and disrupt the bacterial cell membrane. researchgate.net By attaching lipophilic and cationic groups to the glycopeptide scaffold, researchers have created derivatives that can permeabilize the bacterial membrane. nih.govresearchgate.net This mechanism is not only effective on its own but can also act synergistically with the inhibition of cell wall synthesis. researchgate.net

Future research will focus on:

Identifying the precise molecular interactions between desleucyl derivatives and transglycosylase enzymes.

Optimizing the lipophilic and cationic modifications to maximize membrane disruption while maintaining selectivity for bacterial cells.

Searching for other potential unconventional targets within the bacterial cell that can be engaged by modified desleucyl glycopeptides.

Table 2: Molecular Targets of Vancomycin and Modified Desleucyl Derivatives

| Compound Type | Primary Molecular Target | Mechanism of Action |

|---|---|---|

| Vancomycin | D-Ala-D-Ala terminus of Lipid II acs.org | Inhibition of peptidoglycan transglycosylation and transpeptidation by target sequestration. acs.orgresearchgate.net |

| Desleucyl Vancomycin | (Inactive) | Lacks affinity for D-Ala-D-Ala due to a disrupted binding pocket. acs.org |

| Chlorobiphenyl-desleucyl-vancomycin (CBP-desleucyl-V) | Transglycosylase enzymes oup.com | Direct inhibition of peptidoglycan polymerization, independent of D-Ala-D-Ala binding. oup.com |

| Cationic/Lipophilic Desleucyl Derivatives | Bacterial Cell Membrane researchgate.net | Anchoring in and permeabilizing the membrane, leading to depolarization and cell death. nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Desleucyl Vancomycin Design

The design of new antibiotics is a complex, multi-parameter optimization problem. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. bioresscientia.comarxiv.org While AI applications for vancomycin have historically focused on optimizing clinical dosage, their use in the de novo design of novel glycopeptide analogues is a burgeoning field of research.

Future applications of AI in desleucyl vancomycin design include:

Predictive Modeling: Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and deep learning, AI can predict the antimicrobial activity of virtual desleucyl vancomycin analogues before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

Generative Models: AI algorithms, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on existing antibiotic data to propose entirely new molecular structures with desired properties, such as enhanced activity against resistant strains or the ability to hit unconventional targets.

Target Identification and Mechanism Prediction: AI can analyze large biological datasets (genomics, proteomics) to identify novel potential drug targets in bacteria. bioresscientia.com Furthermore, ML models can be trained to predict the likely mechanism of action of a new compound based on its structure and the cellular changes it induces. bioresscientia.com

The integration of AI with synthetic chemistry will create a powerful closed-loop system for antibiotic discovery, where AI proposes novel desleucyl vancomycin structures, automated synthesis creates them, and high-throughput screening provides the data to further refine the AI models.

Table 3: Applications of AI/ML in Antibiotic Design

| AI/ML Technique | Application in Desleucyl Vancomycin Design | Potential Impact |

|---|---|---|

| Machine Learning (ML) / Deep Learning (DL) | Predict antimicrobial activity, toxicity, and other properties from molecular structure. arxiv.org | Accelerates screening of virtual libraries; prioritizes synthetic efforts on the most promising candidates. |

| Graph Neural Networks (GNNs) | Model molecules as graphs to better capture complex 3D structural information for property prediction. arxiv.org | Improves accuracy of activity prediction for complex molecules like glycopeptides. |

| Generative Models (e.g., GANs, VAEs) | Design novel molecular structures with optimized properties. | Creates innovative desleucyl vancomycin scaffolds that may not be conceived through traditional medicinal chemistry. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models linking molecular descriptors to biological activity. | Provides a rapid, computationally inexpensive method for initial screening of analogue ideas. |

Mechanistic Investigations into Emergent Resistance Mechanisms to Modified Desleucyl Glycopeptides

A critical aspect of developing any new antibiotic is anticipating and understanding how bacteria will eventually develop resistance. Vancomycin resistance, particularly in enterococci, typically involves the VanA and VanB gene clusters, which replace the D-Ala-D-Ala target with D-Ala-D-Lactate (D-Ala-D-Lac), reducing the drug's binding affinity by 1,000-fold. oup.comacs.org

A key future research direction is the development of "resistance-proof" antibiotics. One of the most promising strategies is to design single molecules that have multiple, synergistic mechanisms of action. researchgate.net For example, a modified desleucyl glycopeptide could be engineered to:

Inhibit transglycosylase.

Permeabilize the cell membrane.

Retain some modified ability to bind a cell wall precursor.

For a bacterium to become resistant to such a compound, it would need to simultaneously develop countermeasures to all three mechanisms, a far less probable event than overcoming a single mode of action. researchgate.net Research has shown that vancomycin analogues with three independent mechanisms of action display very little propensity for acquired resistance during laboratory studies. researchgate.net

Future investigations will need to:

Conduct long-term serial passaging experiments with multi-modal desleucyl vancomycin analogues to see if and how resistance emerges.

Use whole-genome sequencing of any resistant mutants that do arise to identify the genetic basis of resistance.

Probe the interplay between different resistance mechanisms to understand potential cross-resistance or collateral sensitivity, where resistance to one drug makes the bacterium more susceptible to another.

By proactively studying these emergent resistance pathways, scientists can design the next generation of desleucyl glycopeptides to be more durable and to possess a longer clinical lifespan. researchgate.net

常见问题

Q. What are the established methods for synthesizing and characterizing Desleucyl vancomycin, and how do they ensure structural fidelity and purity?

Answer:

- Synthesis : Desleucyl vancomycin is typically synthesized via enzymatic or chemical modification of vancomycin, targeting the removal of the leucine residue. Protocols involve controlled hydrolysis under mild acidic conditions to preserve the glycopeptide core .

- Characterization :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is used to assess purity, with acceptance criteria requiring ≥95% purity .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HR-MS) validate structural modifications and rule out side products .

- Critical Considerations : Replicate analyses (n ≥ 3) and inclusion of reference standards (e.g., USP vancomycin) are essential for reproducibility .

Q. How does the mechanism of action of Desleucyl vancomycin differ from vancomycin, and what experimental models are used to evaluate its target binding?

Answer:

- Mechanistic Differentiation : Unlike vancomycin, which binds D-Ala-D-Ala termini of lipid II, Desleucyl vancomycin may exhibit altered binding kinetics due to structural modifications. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to peptidoglycan precursors .

- In Vitro Models :

- Data Interpretation : Compare dose-response curves to vancomycin to identify potency shifts (e.g., 2-fold MIC increase suggests reduced efficacy) .

Q. What in vitro pharmacokinetic/pharmacodynamic (PK/PD) models are appropriate for preliminary efficacy assessment of Desleucyl vancomycin?

Answer:

- Static Models : Broth microdilution assays to determine MIC and MBC (minimum bactericidal concentration) .

- Dynamic Models :

- Key Parameters : AUC/MIC ratios and time above MIC are calculated to predict in vivo efficacy .

Advanced Research Questions

Q. How can contradictory PK/PD data for Desleucyl vancomycin across patient subpopulations (e.g., renal impairment) be systematically resolved?

Answer:

Q. What experimental strategies can optimize the detection of resistance mechanisms against Desleucyl vancomycin in Gram-positive pathogens?

Answer:

- Genomic Approaches :

- Phenotypic Screens :

- Data Integration : Use machine learning (e.g., random forest) to correlate genotypic and phenotypic resistance patterns .

Q. How should analytical methods for Desleucyl vancomycin stability testing be validated to comply with regulatory standards?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。